molecular formula C13H8F3NO3 B3046629 3-(4-Trifluoromethoxyphenyl)isonicotinic acid CAS No. 1261783-07-6

3-(4-Trifluoromethoxyphenyl)isonicotinic acid

Cat. No.: B3046629
CAS No.: 1261783-07-6
M. Wt: 283.20
InChI Key: JDRYLAIURDJPPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Trifluoromethoxyphenyl)isonicotinic acid (CAS Number: 1261783-07-6) is a high-purity chemical compound supplied for research applications. With a molecular formula of C13H8F3NO3 and a molecular weight of 283.20, this compound is characterized by an isonicotinic acid core scaffold linked to a 4-(trifluoromethoxy)phenyl moiety . This structure is of significant interest in medicinal chemistry and drug discovery, particularly in the development of pharmacologically active molecules. The isonicotinic acid functional group is a key structural component in several therapeutic agents, most notably the first-line anti-tuberculosis drug Isoniazid. Isoniazid is a prodrug that requires activation by a bacterial catalase-peroxidase (KatG), after which it inhibits the synthesis of mycolic acids, an essential component of the mycobacterial cell wall . The incorporation of the trifluoromethoxy (OCF3) group is a common strategy in lead optimization. This substituent is known to influence a compound's electronic properties, metabolic stability, and lipophilicity, which can enhance membrane permeability and overall bioavailability. Researchers can utilize this compound as a versatile building block or a critical precursor in the synthesis of novel molecules targeting infectious diseases. It also serves as a valuable intermediate for developing potential inhibitors of enzymes involved in bacterial cell wall biosynthesis. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[4-(trifluoromethoxy)phenyl]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO3/c14-13(15,16)20-9-3-1-8(2-4-9)11-7-17-6-5-10(11)12(18)19/h1-7H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRYLAIURDJPPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CN=C2)C(=O)O)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20688243
Record name 3-[4-(Trifluoromethoxy)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261783-07-6
Record name 3-[4-(Trifluoromethoxy)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Trifluoromethoxyphenyl)isonicotinic acid typically involves the reaction of 4-trifluoromethoxyaniline with isonicotinic acid under specific conditions. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond between the two components .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, but optimized for higher yields and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Trifluoromethoxyphenyl)isonicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(4-Trifluoromethoxyphenyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

  • 3-(4-Fluorophenyl)isonicotinic acid (CAS 1214348-98-7):
    The fluorine atom at the para position of the phenyl ring is less electron-withdrawing and sterically smaller compared to the trifluoromethoxy group. This results in lower lipophilicity (logP ~2.1) and reduced metabolic resistance in biological systems compared to the trifluoromethoxy analog .

  • The meta-fluorine substituent introduces steric and electronic differences compared to the para-substituted trifluoromethoxy derivative .
  • 3-(3-(Trifluoromethyl)phenyl)isonicotinic acid :
    The trifluoromethyl (-CF₃) group is more electron-withdrawing than -OCF₃ but lacks the oxygen atom, reducing polarity. This compound exhibits higher logP (~3.0) and greater membrane permeability than the trifluoromethoxy analog, making it more suitable for CNS-targeting applications .

Structural and Crystallographic Features

  • 3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid (CAS 885588-03-4): The iodine atom introduces significant steric bulk and polarizability, leading to distinct crystal packing patterns. X-ray studies reveal a dihedral angle of 15.2° between the pyridine and fluorophenyl rings, compared to near-planar arrangements in simpler fluorophenyl analogs (e.g., 4.64° in pyrazole derivatives) .
  • 2-Chloro-6-(trifluoromethyl)isonicotinic acid (CAS 261635-83-0):
    Chlorine substitution at the 2-position creates steric hindrance, reducing rotational freedom and increasing melting point (mp 198–200°C) compared to 3-(4-trifluoromethoxyphenyl)isonicotinic acid (mp ~175°C, estimated) .

Physicochemical Properties

Compound Name Substituent logP pKa Solubility (mg/mL) Molecular Weight (g/mol)
This compound -OCF₃ (para) ~2.8 ~3.2 0.5 (DMSO) 301.2
3-(4-Fluorophenyl)isonicotinic acid -F (para) 2.1 3.0 1.2 (DMSO) 247.2
5-(3-Fluorophenyl)-2-hydroxyisonicotinic acid -F (meta), -OH 1.9 3.5 3.8 (Water) 249.2
3-(3-(Trifluoromethyl)phenyl)isonicotinic acid -CF₃ (meta) 3.0 3.1 0.3 (DMSO) 297.2

Biological Activity

3-(4-Trifluoromethoxyphenyl)isonicotinic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, focusing on its anti-inflammatory, urease inhibition, and cytotoxicity properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a trifluoromethoxy group attached to a phenyl ring and an isonicotinic acid moiety. This unique structure may contribute to its biological activities.

1. Anti-inflammatory Activity

Recent studies have evaluated the anti-inflammatory properties of various isonicotinic acid derivatives, including this compound. In vitro assays demonstrated that several derivatives exhibited significant anti-inflammatory effects, with IC50 values comparable to standard anti-inflammatory drugs.

Table 1: Anti-inflammatory Activity of Isonicotinic Acid Derivatives

Compound IDIC50 (µg/mL)Comparison DrugIC50 (µg/mL)
This compoundTBDIbuprofen11.2 ± 1.9
Compound A12.3 ± 1.2
Compound B27.7 ± 2.4

This table indicates that certain derivatives show promising anti-inflammatory activity, suggesting that structural modifications can enhance efficacy.

2. Urease Inhibition

Urease inhibition is another critical area of study for this compound. Urease is an enzyme linked to various medical conditions, including kidney stones and urinary tract infections. The effectiveness of this compound as a urease inhibitor has been investigated alongside other derivatives.

Table 2: Urease Inhibition Activity

Compound IDIC50 (µM)Standard InhibitorIC50 (µM)
This compoundTBDThiourea21.1 ± 0.2
Compound C12.3 ± 1.04Acetohydroxamic Acid20.3 ± 0.4

The data indicates that some derivatives exhibit potent urease inhibition, with the potential for therapeutic applications in treating urease-related disorders.

3. Cytotoxicity Evaluation

Cytotoxicity studies are essential for assessing the safety profile of any new compound. The cytotoxic effects of this compound were evaluated on various human cell lines, including normal and cancerous cells.

Table 3: Cytotoxicity Profile

Compound IDCell LineIC50 (µM)
This compoundNormal (3T3)TBD
IsoniazidNormal (3T3)28.5 ± 1.2
Control

Preliminary findings suggest that this compound may exhibit low cytotoxicity compared to standard treatments, indicating its potential for safe therapeutic use.

Case Studies

Several case studies have documented the effects of compounds similar to this compound in clinical settings:

  • Case Study A : A derivative with similar structural features was tested in patients with chronic inflammatory conditions, showing a reduction in inflammatory markers.
  • Case Study B : A clinical trial involving urease inhibitors demonstrated significant efficacy in reducing symptoms associated with urinary tract infections.

These case studies highlight the clinical relevance and potential applications of this compound class.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Trifluoromethoxyphenyl)isonicotinic acid
Reactant of Route 2
Reactant of Route 2
3-(4-Trifluoromethoxyphenyl)isonicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.